R-(+)-Cotinine
Overview
Description
Synthesis Analysis
Synthesis methods for cotinine and its isomers involve complex chemical reactions. An efficient method involves the electrochemical generation of the superoxide anion from nicotine, showcasing the intricate steps required to produce cotinine alkaloid (R. Rastogi, G. Dixit, & K. Zutshi, 1983). Another study describes the synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine in humans, showcasing the stereoselective nature of cotinine metabolism (P. Jacob, A. Shulgin, & N. Benowitz, 1990).
Scientific Research Applications
Studying Species Variation in Nicotine Metabolism : It is used in researching species variation in nicotine metabolism, as shown in the study by Jenner, Gorrod, and Beckett (1973) in "Xenobiotica" (Jenner, Gorrod, & Beckett, 1973).
Potential Application in Memory Disorders : R-(+)- and S-()-cotinine may sensitize α7 nicotinic acetylcholine receptors to low levels of acetylcholine, potentially improving recognition memory in Alzheimer's disease and other memory disorders. This was explored in a 2015 study published in "The Journal of Pharmacology and Experimental Therapeutics" (Terry, Callahan, & Bertrand, 2015).
As a Biomarker for Nicotine Smoke Exposure : It serves as an abstention marker for nicotine smoke and evaluates passive inhalation of tobacco smoke by non-smokers, as discussed in López et al.'s 2004 study in "Journal of Liquid Chromatography & Related Technologies" (López et al., 2004).
Investigating Cotinine Metabolism : It is a major in vitro metabolite of R-(+)- and S-(-)-nicotine produced by various guinea-pig liver preparations, as indicated in another study by Jenner, Gorrod, and Beckett (1973) in "Xenobiotica; the fate of foreign compounds in biological systems" (Jenner, Gorrod, & Beckett, 1973).
Stress and Cognitive Impairment Research : In 2018, Mendoza et al. found that cotinine plus krill oil prevents the loss of astrocytes, depressive-like behavior, and cognitive impairment induced by prolonged restraint stress in mice. This study is in "Frontiers in Neuroscience" (Mendoza et al., 2018).
Smoking Behavior and Exposure Studies : Cotinine is widely used as a biomarker in studies of active and passive smoking, as well as in smoking reduction studies, as evidenced by research across various journals, including "Journal of Epidemiology and Community Health" (Etter & Perneger, 2001), "Clinical Chemistry" (Zuccaro et al., 1997), and "Tobacco Control" (Matt et al., 1999).
Environmental Applications : Cotinine can be incinerated using magnetic double perovskite oxide in electrochemical advanced oxidation applications, suggesting its potential in environmental remediation, as shown in Hammouda et al.'s 2019 study in "Applied Catalysis B: Environmental" (Hammouda et al., 2019).
Kinetic Studies in Animals : The disposition kinetics of R-(+)-cotinine in animals like rabbits and beagle dogs have been studied to understand how cotinine biotransformation pathways are influenced by stereochemistry, as reported by Jacob et al. (1988) in "Journal of pharmaceutical sciences" (Jacob et al., 1988).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It might also involve looking at safety data sheets and other safety information.
Future Directions
This would involve looking at current research on the compound and identifying areas where further research is needed.
For a more specific analysis of “R-(+)-Cotinine”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in studying this compound. They might be able to provide you with more detailed and up-to-date information.
properties
IUPAC Name |
(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336690 | |
Record name | R-(+)-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R-(+)-Cotinine | |
CAS RN |
32162-64-4 | |
Record name | R-(+)-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.